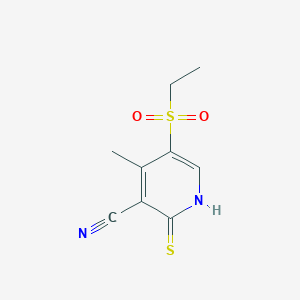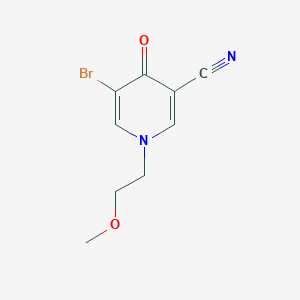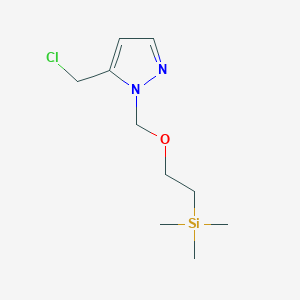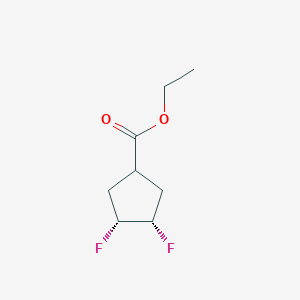
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and an ethyl ester group attached to the carboxylate functional group. The stereochemistry of the compound is defined by the (1r,3R,4S) configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative, which is then subjected to fluorination reactions to introduce the fluorine atoms at the desired positions.
Fluorination: The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor
Esterification: The carboxylate group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated positions to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Rel-ethyl (1r,3R,4S)-3,4-difluorocyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydroxycyclopentanecarboxylate: Lacks fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3,4-dichlorocyclopentanecarboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Ethyl 3,4-dibromocyclopentanecarboxylate: Bromine atoms confer different steric and electronic effects compared to fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions.
属性
分子式 |
C8H12F2O2 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
ethyl (3S,4R)-3,4-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7H,2-4H2,1H3/t5?,6-,7+ |
InChI 键 |
IUNGYIKEKVKPOM-DGUCWDHESA-N |
手性 SMILES |
CCOC(=O)C1C[C@H]([C@H](C1)F)F |
规范 SMILES |
CCOC(=O)C1CC(C(C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



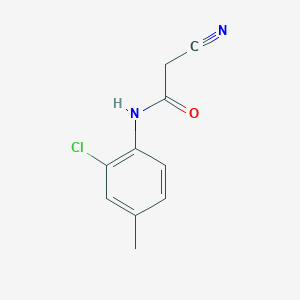
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
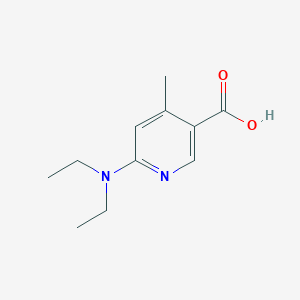
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
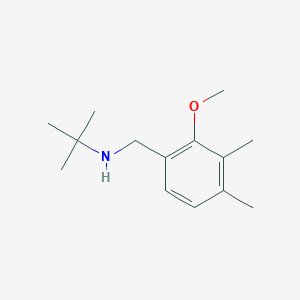
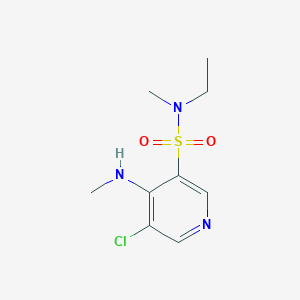
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)

![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
